molecular formula C22H16N2O3 B11277615 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide

Cat. No.: B11277615
M. Wt: 356.4 g/mol
InChI Key: KSNONLHZITYPCX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-2-carboxamide

InChI

InChI=1S/C22H16N2O3/c1-14-17-13-16(24-22(26)18-9-5-6-12-23-18)10-11-19(17)27-21(14)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,26)

InChI Key

KSNONLHZITYPCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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